
3-(2-Isobutoxyphenyl)-propionic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “3-(2-Isobutoxyphenyl)-propionic acid” involves several steps. For instance, one method involves the use of tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in ethanol, water, and toluene . Another method involves the use of copper diacetate and triethylamine in dichloromethane .Molecular Structure Analysis
The molecular formula of “this compound” is C13H18O3. Its molecular weight is 222.28 g/mol.Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. For example, it can react with tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in ethanol, water, and toluene .Applications De Recherche Scientifique
Biobased Hydroxy Acid in Polymer Nanocomposites
3-(4-Hydroxyphenyl)propionic acid, a biobased hydroxy acid, has been explored for its potential in creating fully biodegradable nanocomposites. Utilized as an organic modifier in layered double hydroxides (LDHs) with ZnAl and MgAl cations, it enhances the thermal stability and mechanical properties of polybutylene succinate (PBS) bionanocomposites through in situ polymerization and melt blending processes. The interaction between the filler and the polymer matrix, as evidenced by rheology experiments, suggests a significant chain extender effect, contributing to the development of environmentally friendly materials with potential applications in various domains due to their bio and food compatibility, reduced gas and solvent permeability, and potential antibacterial and antioxidant properties (Totaro et al., 2017).
Synthesis and Application in Chemical Industries
The synthesis of 3-hydroxyl-2,2-dimethyl-propionic acid, which might share structural similarities with 3-(2-Isobutoxyphenyl)-propionic acid, demonstrates its relevance in the chemical industry. This compound is synthesized through a reaction involving 2-methyl-isobutyl aldehyde and formaldehyde, followed by oxidation and hydrolysis, suggesting its potential utility in various chemical processes and products (Hong Zhe, 2000).
Microbial Catabolism and Biosynthesis
Research on the microbial catabolism and biosynthesis of related phenylpropionic acids by Escherichia coli reveals the metabolic pathways for converting such compounds into valuable biochemicals. These studies highlight the microorganism's ability to utilize aromatic acids as carbon sources, transforming them into compounds like succinate, pyruvate, and acetaldehyde. This insight into microbial metabolism could pave the way for biotechnological applications of this compound, including its use as a precursor for biologically synthesized materials or as a component in microbial production systems (Burlingame & Chapman, 1983).
Propriétés
IUPAC Name |
3-[2-(2-methylpropoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)9-16-12-6-4-3-5-11(12)7-8-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRGPDOZIUMYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)
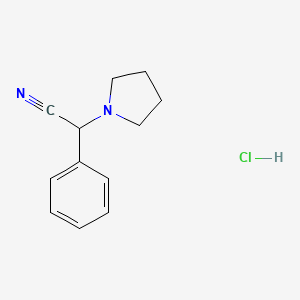
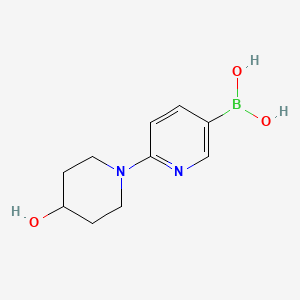

![2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B1407114.png)
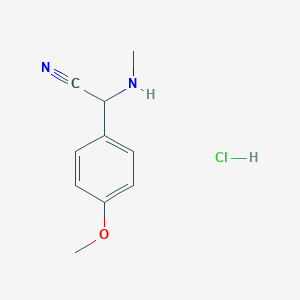
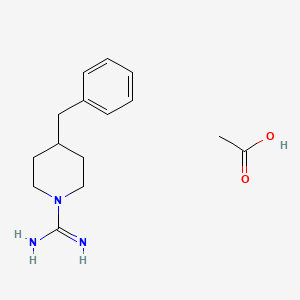
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride](/img/structure/B1407121.png)
![Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1407122.png)
![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)
![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)
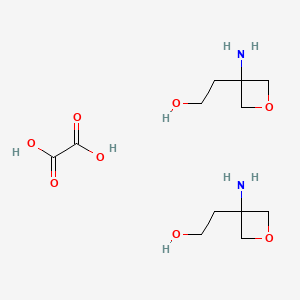
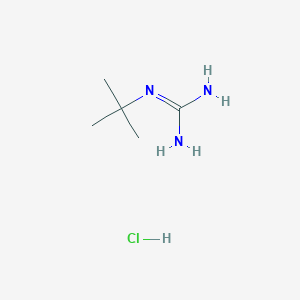
![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)